molecular formula C7H3ClF2O B1333395 3,4-Difluorobenzoyl chloride CAS No. 76903-88-3

3,4-Difluorobenzoyl chloride

Cat. No. B1333395
CAS RN: 76903-88-3
M. Wt: 176.55 g/mol
InChI Key: RPQWXGVZELKOEU-UHFFFAOYSA-N
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Description

3,4-Difluorobenzoyl chloride is a chemical compound with the molecular formula C7H3ClF2O . It has an average mass of 176.548 Da and a monoisotopic mass of 175.984055 Da .


Molecular Structure Analysis

The linear formula of 3,4-Difluorobenzoyl chloride is F2C6H3COCl . The compound has a molecular weight of 176.55 .


Physical And Chemical Properties Analysis

3,4-Difluorobenzoyl chloride has a refractive index of n20/D 1.5114 (lit.) and a density of 1.403 g/mL at 25 °C (lit.) .

Safety And Hazards

3,4-Difluorobenzoyl chloride is a combustible liquid and causes serious eye damage . It also produces flammable gases on contact with water . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3,4-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQWXGVZELKOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227703
Record name 3,4-Difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorobenzoyl chloride

CAS RN

76903-88-3
Record name 3,4-Difluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76903-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluorobenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076903883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluorobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.407
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
PR Gentry, M Kokubo, TM Bridges… - Journal of medicinal …, 2013 - ACS Publications
A functional high throughput screen and subsequent multidimensional, iterative parallel synthesis effort identified the first muscarinic acetylcholine receptor (mAChR) negative allosteric …
Number of citations: 70 pubs.acs.org
H Suzuki, N Yazawa, Y Yoshida, O Furusawa… - Bulletin of the …, 1990 - journal.csj.jp
Tetraphenylphosphonium bromide was found to be a suitable catalyst for the reaction of m-nitroaryl derivatives carrying cyano, nitro, chlorocarbonyl, trifluoromethyl, and chlorosulfonyl …
Number of citations: 61 www.journal.csj.jp
T Tominaga, T Negishi, H Hirooka, A Miyachi, A Inoue… - Toxicology, 2006 - Elsevier
We examined the toxicokinetics of bisphenol A (BPA) in F344 rats, cynomolgus monkeys and chimpanzees. Serum BPA levels were quantified using the LC–MS/MS method. After oral …
Number of citations: 107 www.sciencedirect.com
D Armenise, A Carocci, A Catalano, M Muraglia… - Journal of …, 2013 - hindawi.com
Enterococcus faecalisis a Gram-positive commensal inhabitant of the intestinal tract of humans, animals, and insects. However, it is also an opportunistic pathogen and has emerged as …
Number of citations: 11 www.hindawi.com
H Misral, S Sapari, T Rahman, N Ibrahim… - Journal of …, 2018 - hindawi.com
Isomers of monothioureas, 2a–2d, derived from the reaction of disubstituted benzoyl isothiocyanate and dibenzylamine were synthesised and characterised by using elementary …
Number of citations: 8 www.hindawi.com
D Haas, M Mosrin, P Knochel - Organic letters, 2013 - ACS Publications
A general method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed. Starting from commercially available oxazole, successive metalations using TMPMgCl·LiCl or …
Number of citations: 61 pubs.acs.org
KM McGowan, KD Nance, HP Cho, TM Bridges… - Bioorganic & medicinal …, 2017 - Elsevier
This letter describes the continued optimization of M 5 NAM ML375 (VU0483253). While a valuable in vivo tool compound, ML375 has an excessively long elimination half-life in rat (t 1/…
Number of citations: 22 www.sciencedirect.com
A Kapturkiewicz, TM Chen, IR Laskar… - Electrochemistry …, 2004 - Elsevier
Electrogenerated chemiluminescence (ECL) studies have been performed for the iridium(III) cyclometalated L 2 Ir(acac) complexes with substituted 2-phenylbenzothiazole ligand L. …
Number of citations: 75 www.sciencedirect.com
L Klier, DS Ziegler, R Rahimoff, M Mosrin… - … Process Research & …, 2017 - ACS Publications
Chromones are efficiently zincated in position C(3) in THF by using the commercially available amide base TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). Additionally, in the …
Number of citations: 23 pubs.acs.org
SY Cho, MK Kim, H Mok, H Choo… - Journal of agricultural …, 2012 - ACS Publications
An oxidative property has endowed quercetin with numerous biological benefits, and some of quercetin’s biological activities may be related, at least partly, to its antioxidant activity. On …
Number of citations: 18 pubs.acs.org

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